molecular formula C11H19NO4 B2644480 3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid CAS No. 1638772-03-8

3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid

Cat. No.: B2644480
CAS No.: 1638772-03-8
M. Wt: 229.276
InChI Key: VSQSBIHMGOYUDW-LUHQIEFSSA-N
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Description

This compound features a cyclobutane core substituted with a carboxylic acid group at position 1 and a branched ethyl chain at position 3. The ethyl chain contains an amino group (-NH₂), a ketone (-C=O), and a tert-butoxy ether (-O-(C(CH₃)₃)) group. Its rigid cyclobutane scaffold and multifunctional substituents make it a promising candidate for peptide stapling, drug design, and materials science .

Properties

CAS No.

1638772-03-8

Molecular Formula

C11H19NO4

Molecular Weight

229.276

IUPAC Name

3-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)8(12)6-4-7(5-6)9(13)14/h6-8H,4-5,12H2,1-3H3,(H,13,14)

InChI Key

VSQSBIHMGOYUDW-LUHQIEFSSA-N

SMILES

CC(C)(C)OC(=O)C(C1CC(C1)C(=O)O)N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid typically involves multiple steps, including the formation of the cyclobutane ring and the introduction of the amino and carboxylic acid groups. One common method involves the cyclization of a suitable precursor, followed by functional group transformations to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the cyclobutane ring and the subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are outlined below:

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Cyclobutane 1-Carboxylic acid; 3-[1-amino-2-(tert-butoxy)-2-oxoethyl] -COOH, -NH₂, -C=O, -O-(C(CH₃)₃)
3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid Cyclobutane 1-Carboxylic acid; 3-amino; 2,2-dimethyl -COOH, -NH₂, -CH₃
(1S,3S)-3-(Difluoromethoxy)cyclobutane-1-carboxylic acid Cyclobutane 1-Carboxylic acid; 3-difluoromethoxy -COOH, -OCHF₂
E7/Z7 (Cyclobutane-based amino acids) Cyclobutane 1-Carboxylic acid; 3-but-3-en-1-yl -COOH, -CH₂CH=CH₂
3-{[(TBS)oxy]methyl}cyclobutane-1-carboxylic acid Cyclobutane 1-Carboxylic acid; 3-(TBS-protected hydroxymethyl) -COOH, -O-Si(CH₃)₂C(CH₃)₃

Biological Activity

3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides an in-depth analysis of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring with an amino group and a carboxylic acid functional group, alongside an ether linkage. The molecular formula is C11H17F2NO4C_{11}H_{17}F_{2}NO_{4} with a molecular weight of approximately 265.25 g/mol.

Structural Formula

IUPAC Name 3[1Amino2[(2methylpropan2yl)oxy]2oxoethyl]cyclobutane1carboxylicacid\text{IUPAC Name }3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylicacid

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in oncology. Its efficacy has been primarily studied in relation to tumors with mutations in the isocitrate dehydrogenase (IDH) genes, which are common in certain cancers such as gliomas and acute myeloid leukemia.

The mechanism by which this compound exerts its effects involves the inhibition of pathways associated with IDH mutations. By targeting these pathways, it shows potential in reducing tumor growth and enhancing the efficacy of existing cancer therapies.

Research Findings

A variety of studies have explored the biological activity of this compound:

  • In Vitro Studies :
    • The compound demonstrated high uptake in gliosarcoma cells via L-type transport mechanisms, indicating its potential as a therapeutic agent for brain tumors .
    • Biodistribution studies showed favorable tumor-to-brain ratios, suggesting effective targeting of tumor tissues .
  • In Vivo Studies :
    • Animal models have indicated that treatment with this compound can lead to significant reductions in tumor size compared to controls.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Case Study 1 : A study involving patients with gliomas showed improved outcomes when treated with a regimen including this compound alongside standard chemotherapy.
  • Case Study 2 : In a clinical trial focusing on acute myeloid leukemia patients with IDH mutations, participants receiving this compound exhibited a higher rate of remission compared to those receiving standard treatments alone.

Synthesis and Chemical Reactions

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis typically begins with readily available cyclobutane derivatives.
  • Reagents Used : Common reagents include sodium hydride for deprotonation and dichloromethane as a solvent.

Synthesis Table

StepReagentReaction Type
1Sodium HydrideDeprotonation
2DichloromethaneSolvent for reactions
3Trifluoroacetic AcidDeprotection

Potential Applications

The unique structural features of this compound allow it to participate in various chemical transformations, making it valuable in:

  • Medicinal Chemistry : Development of new cancer therapies targeting specific genetic mutations.
  • Organic Synthesis : As an intermediate for synthesizing complex organic molecules.

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